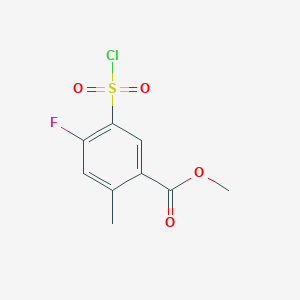

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate” is likely a compound containing a benzoate ester, a chlorosulfonyl group, and a fluorine atom. The benzoate ester (CO2CH3) is a common functional group in organic chemistry, often used in reactions as a good leaving group. The chlorosulfonyl group (SO2Cl) is a sulfonyl halide, known for its reactivity . The presence of a fluorine atom can also significantly affect the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure would be largely determined by the aromatic ring of the benzoate, with the chlorosulfonyl and fluoro groups likely ortho or para to each other on the ring. The exact structure would depend on the specifics of the synthesis .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The benzoate ester could undergo hydrolysis, transesterification, or other reactions common to esters. The chlorosulfonyl group is quite reactive and could be displaced by a variety of nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and ester groups would likely make the compound more polar than a simple aromatic hydrocarbon .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Pesticide Intermediates : Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is utilized in the synthesis of key intermediates for pesticide preparation. For example, it contributes to the production of herbicides like j7uthiacet-methyl (Xiao-hua Du et al., 2005).

Creation of Herbicide Intermediates : It serves as a building block in the synthesis of herbicide intermediates such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole (Zhou Yu, 2002).

Antimicrobial Compound Synthesis : This chemical is involved in the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrate significant antibacterial and antifungal activities (B. Abbavaram & H. Reddyvari, 2013).

In Organic Syntheses : It's employed in various organic syntheses, such as the preparation of cationic cyclic carbene complexes of iridium(III), nickel(II), palladium(II), and platinum(II) (P. Fraser et al., 1974).

Synthesis of Fluorinated Compounds : Its derivatives are used in the synthesis of fluorinated compounds for detecting aromatic metabolites in methanogenic consortia, illustrating its application in environmental and biochemical studies (K. Londry & P. Fedorak, 1993).

Chemical Sensor Development : It is instrumental in the creation of chemosensors for the detection of metal ions, such as aluminum, in biological systems (Xingpei Ye et al., 2014).

Heterocyclic Compound Synthesis : The compound contributes to the synthesis of various heterocyclic scaffolds, important in drug discovery and pharmaceutical research (Soňa Křupková et al., 2013).

properties

IUPAC Name |

methyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-5-3-7(11)8(16(10,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBBOCGDHXNZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

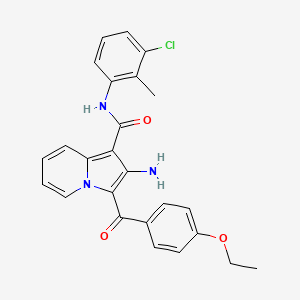

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)

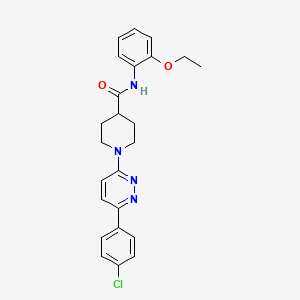

![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)

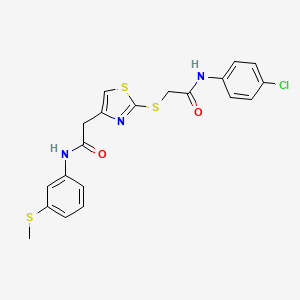

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)